molecular formula C18H14 B8058280 2-Methyl-4H-cyclopenta[l]phenanthrene

2-Methyl-4H-cyclopenta[l]phenanthrene

Cat. No.: B8058280
M. Wt: 230.3 g/mol
InChI Key: KGTFMYAKTDSVTE-UHFFFAOYSA-N
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Description

2-Methyl-4H-cyclopenta[l]phenanthrene is an organic compound with the molecular formula C18H14 It is a derivative of cyclopenta[l]phenanthrene, characterized by the presence of a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-cyclopenta[l]phenanthrene typically involves a multi-step process starting from pyrene. One reported method includes the following steps :

    Ring Contraction: Pyrene-4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[l]phenanthrene.

    Reduction: The oxo-4H-cyclopenta[l]phenanthrene is then reduced to 4H-cyclopenta[l]phenanthrene.

    Methylation: Finally, the 4H-cyclopenta[l]phenanthrene is methylated at the second position to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-cyclopenta[l]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-Methyl-4H-cyclopenta[l]phenanthrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-cyclopenta[l]phenanthrene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. In OLEDs and PLEDs, it acts as a photoactive component, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of excimers, which contribute to its luminescent properties .

Comparison with Similar Compounds

Similar Compounds

    4H-Cyclopenta[l]phenanthrene: The parent compound without the methyl group.

    2-Methylphenanthrene: A similar compound with a methyl group on the phenanthrene structure.

    2-Methyl-4H-cyclopenta[def]phenanthrene: Another derivative with a different ring fusion pattern.

Uniqueness

2-Methyl-4H-cyclopenta[l]phenanthrene is unique due to its specific methyl substitution, which alters its electronic properties and makes it particularly suitable for applications in organic electronics and polymer science. Its ability to form stable conjugated systems and participate in efficient electronic transitions sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-11H-cyclopenta[l]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFMYAKTDSVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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